molecular formula C16H15N5O3 B287173 methyl 5-amino-3-methyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate

methyl 5-amino-3-methyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate

Cat. No. B287173
M. Wt: 325.32 g/mol
InChI Key: AJIVASRMKGOTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-3-methyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Methyl 5-amino-3-methyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in various fields such as pharmaceuticals, agriculture, and material science. In pharmaceuticals, this compound has been found to possess significant anti-inflammatory and anti-tumor properties. In agriculture, it has been used as a fungicide and herbicide. In material science, it has been used as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of methyl 5-amino-3-methyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins in the body, leading to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
Methyl 5-amino-3-methyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 5-amino-3-methyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the research of methyl 5-amino-3-methyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate. One direction is to further investigate its anti-inflammatory and anti-tumor properties and develop it as a potential drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to explore its potential applications in agriculture as a fungicide and herbicide. Additionally, its use as a building block for the synthesis of functional materials can be further explored. Overall, the potential applications of methyl 5-amino-3-methyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate make it a promising compound for future research.

Synthesis Methods

The synthesis of methyl 5-amino-3-methyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate involves the reaction of 5-amino-3-methyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields a high purity product.

properties

Product Name

methyl 5-amino-3-methyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

methyl 5-amino-3-methyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C16H15N5O3/c1-10-14(16(22)23-2)15(17)21(20-10)12-8-13(19-9-18-12)24-11-6-4-3-5-7-11/h3-9H,17H2,1-2H3

InChI Key

AJIVASRMKGOTCF-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C(=O)OC)N)C2=CC(=NC=N2)OC3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1C(=O)OC)N)C2=CC(=NC=N2)OC3=CC=CC=C3

Origin of Product

United States

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